molecular formula C10H14F3NO2 B2873063 N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide CAS No. 2361658-09-3

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide

Numéro de catalogue B2873063
Numéro CAS: 2361658-09-3
Poids moléculaire: 237.222
Clé InChI: UZCHJNRRNFHBAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide, also known as CP-544326, is a small molecule inhibitor of the interleukin-8 (IL-8) receptor CXCR1 and CXCR2. It was first synthesized in 2003 by Pfizer Inc. as a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. Since then, CP-544326 has been extensively studied for its therapeutic potential and mechanism of action.

Mécanisme D'action

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide binds to the extracellular domain of CXCR1 and CXCR2, preventing the binding of their ligands, including IL-8. This results in the inhibition of downstream signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), which are involved in the regulation of cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide has been shown to have anti-inflammatory effects in various animal models of disease, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide has minimal effect on the viability of normal cells and tissues, indicating its potential as a selective therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide is a potent and selective inhibitor of CXCR1 and CXCR2, making it a valuable tool for investigating the role of these receptors in disease. However, its use is limited by its poor solubility in aqueous solutions and its short half-life in vivo. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide is also subject to metabolism by cytochrome P450 enzymes, which may affect its pharmacokinetics and efficacy.

Orientations Futures

Future research on N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide may include the development of more potent and selective inhibitors of CXCR1 and CXCR2, as well as the investigation of its potential as a therapeutic agent in various diseases. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide may also be used in combination with other drugs to enhance its efficacy and reduce potential side effects. Further studies are needed to fully understand the mechanism of action of N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide and its potential as a therapeutic agent.

Méthodes De Synthèse

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide is synthesized through a multi-step process starting from 4-(trifluoromethyl)cyclohexanone. The key step involves the reaction of 4-(trifluoromethyl)cyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then converted to the desired product by reaction with propargyl bromide followed by reduction with sodium borohydride.

Applications De Recherche Scientifique

N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide has been widely used in scientific research to investigate the role of CXCR1 and CXCR2 in various diseases. It has been shown to inhibit the migration and activation of neutrophils, which are involved in the pathogenesis of inflammatory diseases. N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide has also been studied for its potential as a therapeutic agent in cancer, as CXCR1 and CXCR2 are overexpressed in many tumor types and play a role in tumor growth and metastasis.

Propriétés

IUPAC Name

N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c1-2-8(15)14-7-3-5-9(16,6-4-7)10(11,12)13/h2,7,16H,1,3-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCHJNRRNFHBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(CC1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.